1H-Pyrrole-2,4-dicarbonitrile
Overview
Description
1H-Pyrrole-2,4-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C6H3N3. It is characterized by a pyrrole ring substituted with two cyano groups at the 2 and 4 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,4-dicarbonitrile can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where pyrrole reacts with a Vilsmeier reagent to introduce cyano groups at the desired positions . Another method utilizes chlorosulfonyl isocyanate (CSI) for the direct cyanation of pyrrole, which provides a straightforward route to the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,4-dicarboxylic acid under specific conditions.
Reduction: Reduction of the cyano groups can yield corresponding amines or aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts are typical methods.
Substitution: Halogenating agents, sulfonyl chlorides, and alkyl halides are frequently employed.
Major Products Formed:
- Oxidation products include pyrrole-2,4-dicarboxylic acid.
- Reduction products include pyrrole-2,4-dicarboxaldehyde and pyrrole-2,4-diamine.
- Substitution reactions yield various substituted pyrroles depending on the reagents used .
Scientific Research Applications
1H-Pyrrole-2,4-dicarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and the pyrrole ring contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrole-2-carbonitrile: Lacks the additional cyano group at the 4-position, resulting in different reactivity and applications.
Pyrrole-3-carbonitrile:
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings, exhibiting distinct biological activities
Uniqueness: 1H-Pyrrole-2,4-dicarbonitrile is unique due to its dual cyano substitution, which enhances its reactivity and versatility in chemical syntheses.
Properties
IUPAC Name |
1H-pyrrole-2,4-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3/c7-2-5-1-6(3-8)9-4-5/h1,4,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGPAMUUQAEEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341810 | |
Record name | 1H-Pyrrole-2,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74023-87-3 | |
Record name | 1H-Pyrrole-2,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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